2-(Allyloxy)-N-methoxy-N-methylacetamide

Description

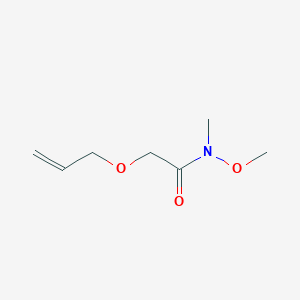

2-(Allyloxy)-N-methoxy-N-methylacetamide (CAS Ref: listed in ) is an acetamide derivative characterized by an allyloxy group (-O-CH2-CH=CH2) attached to the α-carbon of the N-methoxy-N-methylacetamide backbone. This compound belongs to the Weinreb amide family, a class of reagents widely used in organic synthesis for ketone formation via nucleophilic acyl substitution .

Structure

2D Structure

Propriétés

IUPAC Name |

N-methoxy-N-methyl-2-prop-2-enoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-4-5-11-6-7(9)8(2)10-3/h4H,1,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZCKPOADCDDSLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)COCC=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Scandium-Catalyzed Oxidative Coupling of Ynamides with Alcohols

A highly efficient and mild method for synthesizing α-alkoxyl amides, including derivatives like 2-(Allyloxy)-N-methoxy-N-methylacetamide, involves scandium(III) triflate-catalyzed oxidative coupling of ynamides with alcohols. This method avoids hazardous diazo compounds and offers excellent yields with broad functional group tolerance.

- Catalyst: Scandium triflate (Sc(OTf)3), typically 10 mol%

- Solvent: Anhydrous 1,2-dichloroethane (DCE)

- Temperature: 40 °C

- Reaction time: Approximately 5 hours

- Substrates: Ynamide (0.30 mmol) and alcohol (0.60 mmol, e.g., allyl alcohol for allyloxy group)

- Additives: 2,6-Dibromopyridine N-oxide (0.60 mmol) as an oxidant

Procedure Summary:

- Mix ynamide and alcohol in DCE.

- Add 2,6-dibromopyridine N-oxide and Sc(OTf)3 sequentially at room temperature.

- Stir at 40 °C, monitor by TLC.

- Upon completion, concentrate and purify by silica gel chromatography.

- High chemoselectivity and functional group compatibility.

- Avoids unstable and hazardous diazo intermediates.

- Mild conditions preserve sensitive groups.

- Yields typically range from 80% to 94% for various substrates.

| Catalyst | Substrate (Ynamide) | Alcohol | Yield (%) | Notes |

|---|---|---|---|---|

| Sc(OTf)3 (10%) | 2,6-Dibromopyridine N-oxide | Allyl alcohol (for allyloxy) | ~90% | Mild conditions, 5 h reaction |

This method is well-documented in the literature and represents a modern, efficient route to α-alkoxyl amides such as this compound.

Stepwise Synthesis via N-Methoxy-N-methylacetamide Intermediate

Another approach involves first synthesizing N-methoxy-N-methylacetamide, followed by alkylation to introduce the allyloxy substituent.

Step 1: Synthesis of N-Methoxy-N-methylacetamide

- React N,O-dimethylhydroxylamine hydrochloride with triethylamine in dichloromethane at 0 °C under inert atmosphere.

- Add acetyl chloride dropwise at 0 °C.

- Stir at room temperature overnight.

- Workup involves quenching with saturated sodium bicarbonate, extraction, drying, and concentration.

- Yield: Approximately 78%.

$$

\text{N,O-dimethylhydroxylamine·HCl} + \text{Et}_3\text{N} + \text{Acetyl chloride} \rightarrow \text{N-methoxy-N-methylacetamide}

$$

- $$^{1}H$$ NMR (CDCl3): 3.65 (s, 3H), 3.13 (s, 3H), 2.08 (s, 3H)

- $$^{13}C$$ NMR (CDCl3): 172.0, 61.1, 32.0, 19.8 ppm

Step 2: Introduction of Allyloxy Group

- Alkylation of the acetamide with allyl bromide or allyl chloride under basic conditions (e.g., K2CO3 or NaH) in an appropriate solvent (e.g., DMF or acetone).

- Reaction temperature typically ambient to 60 °C.

- Purification by chromatography yields this compound.

This stepwise method allows for modular synthesis but may require optimization to prevent side reactions and achieve high regioselectivity.

Microwave-Assisted Synthesis of Acetamides (General Method)

Microwave irradiation has been employed to accelerate acetamide formation from amine hydrochlorides and trimethyl orthoacetate in methanol.

- Microwave heating at 135 °C for 15 minutes.

- Reaction of amine hydrochloride with 1.5 equivalents of trimethyl orthoacetate in methanol.

- Yields are typically high and purification straightforward.

While this method is efficient for simple acetamides, adaptation for this compound would require prior installation of the allyloxy group or subsequent functionalization.

Comparative Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Scandium-catalyzed oxidative coupling | Direct coupling of ynamides and alcohols | Mild, high yield, broad scope | Requires specific catalyst and oxidant |

| Stepwise synthesis via N-methoxy-N-methylacetamide | Two-step: amide formation then alkylation | Modular, uses commercially available reagents | Multi-step, possible side reactions |

| Microwave-assisted acetamide synthesis | Rapid acetamide formation from orthoacetate | Fast, high yield | May need further steps for allyloxy installation |

Research Findings and Notes

- The scandium-catalyzed method avoids hazardous diazo compounds and allows for a safer, more environmentally friendly synthesis with excellent chemoselectivity.

- The stepwise method is classical and well-documented for N-methoxy-N-methylacetamide synthesis, providing a reliable intermediate for further functionalization.

- Microwave-assisted methods offer rapid synthesis but may require adaptation for complex substituents like allyloxy groups.

- Purification typically involves silica gel chromatography using hexanes/ethyl acetate mixtures.

- Characterization by $$^{1}H$$ and $$^{13}C$$ NMR, IR spectroscopy, and high-resolution mass spectrometry confirms product identity and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Allyloxy)-N-methoxy-N-methylacetamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the allyloxy group to an aldehyde or carboxylic acid.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound to its corresponding alcohol.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides, under appropriate reaction conditions.

Major Products Formed:

Oxidation: Allyl alcohol, acetic acid, or allyl acetate.

Reduction: 2-(Allyloxy)-N-methoxy-N-methylamine.

Substitution: Various substituted acetamides depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to 2-(Allyloxy)-N-methoxy-N-methylacetamide exhibit significant antibacterial properties. The compound's structure allows it to interact with bacterial topoisomerases, which are crucial for DNA replication and transcription. In studies focusing on antibacterial agents, derivatives of this compound have shown efficacy against multidrug-resistant (MDR) strains of bacteria, particularly Gram-negative pathogens such as Escherichia coli and Acinetobacter baumannii .

Pharmacological Properties

The compound has been investigated for its potential as a therapeutic agent. It is part of a class of compounds that may act as dual antagonists for adenosine receptors, which are implicated in various physiological processes including neurotransmission and cardiovascular function . The pharmacological actions attributed to similar compounds include analgesic, antidepressant, and vasodilating effects.

Organic Synthesis

Synthesis of Complex Molecules

this compound serves as a versatile intermediate in organic synthesis. It can be utilized in the preparation of more complex molecules, including natural products and pharmaceutical compounds. Its methoxy and allyloxy substituents facilitate various chemical reactions, making it a valuable building block in synthetic chemistry .

Case Study: Synthesis of Marine Natural Products

A notable application involves its use in the synthesis of marine natural products like myriaporone and usneoidone. The compound acts as a ketone synthon, demonstrating its utility in constructing complex molecular architectures required for these natural products .

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | MIC (μg/mL) against E. coli | MIC (μg/mL) against A. baumannii |

|---|---|---|

| This compound | 0.5-1 | 8-16 |

| Compound A | 1-2 | 10-20 |

| Compound B | 0.25 | 5 |

Note: MIC = Minimum Inhibitory Concentration

Table 2: Pharmacological Actions of Related Compounds

| Action | Compound Name | Observed Effects |

|---|---|---|

| Analgesic | This compound | Pain relief in animal models |

| Antidepressant | Compound C | Improved mood in behavioral tests |

| Vasodilating | Compound D | Increased blood flow in rat models |

Mécanisme D'action

The mechanism by which 2-(Allyloxy)-N-methoxy-N-methylacetamide exerts its effects depends on the specific application

Molecular Targets and Pathways Involved:

Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

Receptors: It can bind to receptors on cell surfaces, triggering signaling cascades that influence cellular responses.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their properties, and applications:

*Calculated based on formula C8H13NO3.

Activité Biologique

2-(Allyloxy)-N-methoxy-N-methylacetamide is a compound characterized by its molecular formula and a molar mass of 159.18 g/mol. This acetamide derivative features an allyloxy group, methoxy group, and a methyl substituent, which contribute to its unique chemical properties and potential biological activities. Its systematic IUPAC name is N-methoxy-N-methyl-2-(prop-2-en-1-yloxy)acetamide, with the CAS number 1120309-29-6.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the allyloxy group suggests potential participation in nucleophilic substitution reactions, while the methoxy and methyl groups may enhance the compound's stability and reactivity.

Potential Applications

Research indicates that this compound may have applications in various fields, including:

- Pharmaceutical Development : Due to its unique functional groups, it could serve as a lead compound for developing new therapeutic agents.

- Antimicrobial Activity : Similar compounds have shown promise against multidrug-resistant bacterial infections, particularly those caused by Gram-negative pathogens .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route may include nitration, selective bromination, allylation, and reduction processes. Understanding these synthesis methods is crucial for optimizing yields and purity levels in research settings.

Structure-Activity Relationship (SAR)

Research on related compounds has highlighted the importance of specific structural features for biological activity. For example:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-Methoxy-N-Methylacetamide | Lacks allyloxy group | Simpler structure; lower reactivity |

| 2-Chloro-N-Methoxy-N-Methylacetamide | Contains chlorine instead of allyloxy | Potentially different biological activity |

| Allyl Acetate | Simple ester without amine functionality | Used primarily as a flavoring agent |

The unique combination of functional groups in this compound may provide distinct reactivity and biological properties compared to these similar compounds.

Antimicrobial Studies

A study exploring the antimicrobial properties of related acetamides indicated that modifications to the acetamide structure could enhance antibacterial activity against resistant strains of bacteria like Escherichia coli and Acinetobacter baumannii. This suggests that this compound might also exhibit significant antimicrobial effects .

In Vitro Testing

In vitro studies are essential for assessing the biological activity of compounds like this compound. These studies typically evaluate:

- Minimum Inhibitory Concentration (MIC) : Determining the lowest concentration of the compound that inhibits bacterial growth.

- Binding Affinity : Understanding how well the compound interacts with target enzymes or receptors.

Q & A

Basic: What are the optimal reaction conditions for synthesizing 2-(Allyloxy)-N-methoxy-N-methylacetamide?

Answer:

The synthesis typically involves coupling allyloxyacetic acid derivatives with N-methoxy-N-methylamine under controlled conditions. Key considerations include:

- Solvent choice : Ethanol or acetonitrile is often used for solubility and reactivity, as seen in similar acetamide syntheses (e.g., reflux in ethanol for 6 hours) .

- Catalyst/base : Triethylamine or K₂CO₃ may neutralize byproducts (e.g., HCl from acyl chloride reactions) .

- Temperature control : Low temperatures (0–5°C) prevent side reactions during exothermic steps, while reflux (e.g., 80°C) ensures completion .

- Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy are critical for tracking reaction progress .

Basic: How can purity and structural identity of the compound be confirmed post-synthesis?

Answer:

A combination of analytical techniques is required:

- NMR spectroscopy : ¹H and ¹³C NMR verify functional groups (e.g., allyloxy protons at δ 4.5–5.5 ppm, methoxy groups at δ 3.0–3.5 ppm) .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., expected [M+H]⁺ for C₈H₁₃NO₃: 172.0974) .

- HPLC : Purity assessment (>95%) using reverse-phase columns and UV detection .

Advanced: How do structural modifications (e.g., allyloxy vs. phenoxy groups) influence bioactivity in related acetamides?

Answer:

Bioactivity variations arise from:

- Steric effects : Bulky substituents (e.g., allyloxy) may hinder target binding, while smaller groups enhance permeability .

- Electronic effects : Electron-withdrawing groups (e.g., nitro) increase electrophilicity, altering enzyme inhibition potential .

- Case study : In N-(2-methoxy-benzyl)-acetamide analogs, methoxy positioning modulates anti-inflammatory activity via COX-2 selectivity .

Methodological approach : Compare analogs using in vitro assays (e.g., enzyme inhibition) and QSAR modeling .

Advanced: How can computational methods clarify the reaction mechanism of allyloxy group introduction?

Answer:

- Density Functional Theory (DFT) : Calculate transition-state energies to identify favorable pathways (e.g., SN2 vs. radical mechanisms) .

- Molecular docking : Simulate interactions between intermediates and catalysts (e.g., base-assisted deprotonation) .

- Case example : Thionyl chloride-mediated chlorination in similar acetamides showed a nucleophilic displacement mechanism via DFT .

Advanced: How to resolve contradictions in reported bioactivity data for acetamide derivatives?

Answer:

Discrepancies often stem from:

- Experimental variability : Differences in assay conditions (e.g., cell lines, solvent concentrations) .

- Structural impurities : Trace byproducts (e.g., unreacted starting materials) can skew results. Validate purity via HPLC and 2D NMR .

- Statistical rigor : Use meta-analysis to aggregate data from multiple studies, adjusting for methodological biases .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Temperature : Store at –20°C to prevent hydrolysis of the acetamide moiety .

- Moisture control : Use desiccants in sealed containers, as moisture accelerates degradation .

- Light sensitivity : Protect from UV exposure to avoid allyloxy group isomerization .

Advanced: What strategies optimize yield in multi-step syntheses involving this compound?

Answer:

- Stepwise purification : Isolate intermediates (e.g., allyloxyacetic acid chloride) via vacuum distillation to minimize side reactions .

- Solvent optimization : Switch from polar aprotic (e.g., DCM) to non-polar solvents (e.g., hexane) during crystallization .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate coupling steps, as shown in phenoxyacetamide syntheses .

Advanced: How to validate biological target engagement for this compound in pharmacological studies?

Answer:

- In vitro binding assays : Use fluorescence polarization or SPR to measure affinity for putative targets (e.g., kinases) .

- Knockout models : CRISPR/Cas9 gene editing in cell lines to confirm target-specific effects .

- Metabolic profiling : LC-MS/MS to identify metabolites and rule off-target interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.